REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:23]=[CH:22][C:9]([C:10](=[O:21])[CH2:11][N:12](CC2C=CC=CC=2)[CH3:13])=[CH:8][CH:7]=1)(=[O:4])=[O:3]>C(O)C.[Pd]>[OH:21][CH:10]([C:9]1[CH:8]=[CH:7][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:23][CH:22]=1)[CH2:11][NH:12][CH3:13]
|
Name
|
N-(4-Methanesulphonamidophenacyl)-N-methyl-benzylamine
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=CC=C(C(CN(C)CC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere (50 psi) at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
hydrogenation was continued for a further 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica [Merck `Kieselgel 60` (Trade Mark)],
|
Type
|
WASH
|
Details
|
eluting with methylene chloride
|
Type
|
ADDITION
|
Details
|
containing methanol (0% up to 20%)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after collection and evaporation of appropriate fractions
|
Type
|
WASH
|
Details
|
[Washing the column with methylene chloride:methanol:acetic acid (80:20:0.25)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC)C1=CC=C(C=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |